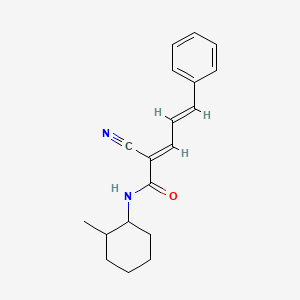![molecular formula C13H10BrN3O5 B5908421 6-[2-(5-bromo-2-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5908421.png)
6-[2-(5-bromo-2-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[2-(5-bromo-2-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione, also known as BMN-673, is a potent inhibitor of poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in repairing DNA damage in cells. Inhibition of PARP can lead to the accumulation of DNA damage, ultimately leading to cell death. BMN-673 has shown promise as a potential cancer therapy, particularly in the treatment of tumors with defects in DNA repair pathways.
Mécanisme D'action
6-[2-(5-bromo-2-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione works by inhibiting the activity of PARP, an enzyme that plays a critical role in DNA repair. When DNA is damaged, PARP is activated to initiate the repair process. By inhibiting PARP, 6-[2-(5-bromo-2-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione prevents the repair of DNA damage, ultimately leading to cell death.
Biochemical and Physiological Effects:
6-[2-(5-bromo-2-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione has been shown to have a potent effect on cancer cells, inducing cell death and inhibiting tumor growth. In addition, it has been shown to have minimal toxicity in normal cells, making it an attractive candidate for cancer therapy. 6-[2-(5-bromo-2-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione has also been shown to enhance the immune response to cancer, further enhancing its potential as a cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 6-[2-(5-bromo-2-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione is its potency and specificity for PARP inhibition. This allows for a more targeted approach to cancer therapy, minimizing the potential for off-target effects. However, the complex synthesis of 6-[2-(5-bromo-2-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione can make it difficult to produce in large quantities, limiting its availability for research and clinical use.
Orientations Futures
Future research on 6-[2-(5-bromo-2-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione will likely focus on its potential as a cancer therapy, particularly in combination with other DNA-damaging agents. In addition, further studies are needed to fully understand the mechanism of action of 6-[2-(5-bromo-2-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione and its potential side effects. Finally, the development of more efficient synthesis methods for 6-[2-(5-bromo-2-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione could help to increase its availability for research and clinical use.
Méthodes De Synthèse
The synthesis of 6-[2-(5-bromo-2-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione involves several steps, including the condensation of 5-bromo-2-methoxybenzaldehyde with malononitrile, followed by nitration and reduction to form the desired pyrimidinedione structure. The final step involves the addition of the vinyl group to the pyrimidinedione ring. The synthesis of 6-[2-(5-bromo-2-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
6-[2-(5-bromo-2-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione has been extensively studied in preclinical models of cancer, including both cell culture and animal studies. It has shown efficacy against a variety of cancer types, including breast, ovarian, and pancreatic cancer. In addition, 6-[2-(5-bromo-2-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione has been shown to sensitize cancer cells to other DNA-damaging agents, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
6-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O5/c1-22-10-5-3-8(14)6-7(10)2-4-9-11(17(20)21)12(18)16-13(19)15-9/h2-6H,1H3,(H2,15,16,18,19)/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWBDADWHHJHAT-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(2-amino-2-oxoethoxy)-3-bromo-5-ethoxyphenyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide](/img/structure/B5908339.png)
![N-[3-(N-{[(2-ethoxyphenyl)(phenylsulfonyl)amino]acetyl}ethanehydrazonoyl)phenyl]benzamide](/img/structure/B5908342.png)
![methyl 2-(5-{2-[(methylamino)carbonothioyl]carbonohydrazonoyl}-2-furyl)benzoate](/img/structure/B5908358.png)
![N-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908359.png)
![methyl 2-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]hydrazinecarboxylate](/img/structure/B5908361.png)
![6-{2-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908362.png)
![N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2-bromophenyl)methanesulfonamide](/img/structure/B5908373.png)
![N-{4-[(2-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908388.png)


![N'-{2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}acetohydrazide](/img/structure/B5908405.png)
![5-chloro-2-hydroxy-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B5908410.png)
![N-{2-[(4-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908415.png)
![3-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(2,6-dimethyl-4-morpholinyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5908419.png)